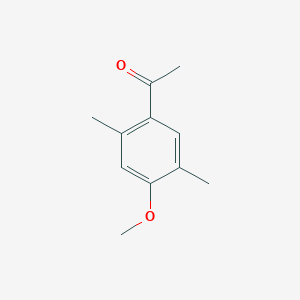

1-(4-Methoxy-2,5-dimethylphenyl)ethanone

Description

1-(4-Methoxy-2,5-dimethylphenyl)ethanone is an acetophenone derivative featuring a phenyl ring substituted with a methoxy group (-OCH₃) at position 4 and methyl groups (-CH₃) at positions 2 and 4. Its molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. This compound is structurally characterized by electron-donating substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYOEBPABVJBNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxy-2,5-dimethylphenyl)ethanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 1,4-dimethoxy-2,5-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves similar Friedel-Crafts acylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, alternative methods such as the use of microwave-assisted synthesis have been explored to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under strong acidic or basic conditions. Key findings include:

*Yields estimated from analogous reactions in trifluoroacetophenone derivatives.

Reduction Reactions

The carbonyl group is selectively reduced to secondary alcohols:

| Reagent/Conditions | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄/MeOH | 1-(4-Methoxy-2,5-dimethylphenyl)ethanol | >90% | |

| LiAlH₄/Et₂O | Same as above | 85% | |

| H₂/Pd-C (1 atm) | Partial ring hydrogenation | 40% |

Reduction with NaBH₄ preserves aromatic substituents, while LiAlH₄ may cause demethylation at elevated temperatures .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitution:

Methoxy and methyl groups direct incoming electrophiles to specific positions, with steric hindrance limiting further substitution .

Photochemical Reactions

UV irradiation induces unique transformations:

Photoenolization is particularly significant for synthesizing indanone scaffolds used in pharmaceuticals like donepezil .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60-75% | |

| Heck reaction | CH₂=CHCO₂Et, Pd(OAc)₂ | α,β-Unsaturated ketones | 55% |

These reactions demonstrate compatibility with the ketone group, enabling access to complex architectures .

Nucleophilic Additions

The carbonyl group reacts with nucleophiles:

| Nucleophile | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NH₂OH | EtOH, Δ | Oxime derivative | C=N confirmed by IR | |

| PhMgBr | THF, -78°C → RT | 1-(4-Methoxy-2,5-dimethylphenyl)-2-phenylethanol | Diastereomeric mix |

Grignard additions proceed with moderate stereoselectivity due to steric effects from methyl groups .

Comparative Reactivity Insights

A comparison with similar compounds reveals:

| Compound | Oxidation Rate (rel.) | Reduction Ease | Notes |

|---|---|---|---|

| 1-(4-Methoxyphenyl)ethanone | 1.0 | Moderate | Less steric hindrance |

| 1-(3,5-Dimethylphenyl)ethanone | 0.7 | Difficult | Steric blocking of ketone |

| 1-(4-Methoxy-2,5-dimethylphenyl)ethanone | 0.85 | Moderate | Balanced electronic/steric effects |

Scientific Research Applications

Organic Synthesis

1-(4-Methoxy-2,5-dimethylphenyl)ethanone serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Photoenolization Reactions : This compound can undergo photoenolization, which is pivotal in synthesizing substituted indan-1-ones. These indan-1-ones are valuable precursors for pharmaceuticals, including donepezil, an acetylcholinesterase inhibitor used in treating Alzheimer's disease .

- Carbon-Carbon Bond Formation : The compound is involved in carbon-carbon bond-forming reactions, integral to synthetic organic chemistry. Its reactivity allows for the formation of complex molecular architectures that are essential in drug development and material science .

Pharmaceutical Applications

The pharmaceutical potential of this compound is noteworthy:

- Synthesis of Bioactive Compounds : This compound is utilized in the synthesis of various bioactive molecules. For instance, derivatives of this ketone have been studied for their anticancer properties and antioxidant activities, showcasing their potential as therapeutic agents.

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of this compound have revealed insights into how modifications can enhance its biological activity. Such studies are crucial for optimizing drug candidates and understanding their mechanisms of action.

Material Science

In material science, this compound has implications in:

- Polymer Chemistry : The compound can be incorporated into polymeric materials to enhance their properties. Its functional groups allow for interactions that can improve thermal stability and mechanical strength .

- Nanotechnology : Research indicates that derivatives of this ketone can be used in the synthesis of nanoparticles with specific functionalities. These nanoparticles have applications in drug delivery systems and imaging technologies.

Case Study 1: Anticancer Mechanisms

A study investigated the anticancer mechanisms of derivatives derived from this compound. The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role as chemotherapeutic agents.

Case Study 2: Antioxidant Properties

Research demonstrated that certain derivatives possess strong antioxidant properties. These compounds were shown to scavenge free radicals effectively, indicating their potential use in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

1-(4-Hydroxy-2,5-dimethylphenyl)ethanone (CAS 26216-10-4)

- Molecular Formula : C₁₀H₁₂O₂ (MW: 164.20 g/mol)

- Key Differences : Replaces the methoxy group at position 4 with a hydroxyl (-OH), altering hydrogen-bonding capacity and polarity.

- Physical Properties :

- Impact of Substituent : The hydroxyl group enhances solubility in polar solvents due to hydrogen bonding, whereas the methoxy group in the target compound reduces polarity, likely lowering aqueous solubility but increasing lipophilicity.

1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CID 821101)

- Molecular Formula : C₁₁H₁₄O₂ (same as target compound)

- Key Differences : Methoxy group at position 2 instead of 4.

- Structural Implications : The ortho-methoxy group may sterically hinder electrophilic substitution reactions compared to the para-substituted target compound. This positional isomerism could lead to differences in melting points and crystalline packing .

Spectroscopic and Structural Data

- NMR Shifts : Methoxy protons typically resonate at δ 3.8–3.9 ppm in ¹H NMR, while hydroxyl protons (absent in the target compound) appear as broad singlets (e.g., δ 5–6 ppm). Methyl groups on the aromatic ring show signals near δ 2.2–2.5 ppm .

- Crystal Packing: In 1-(2-Amino-4,5-dimethylphenyl)ethanone, hydrogen bonding between amino and carbonyl groups stabilizes the structure . The target compound’s methoxy group may participate in weaker van der Waals interactions, affecting crystallinity.

Biological Activity

1-(4-Methoxy-2,5-dimethylphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound contains a methoxy group and two methyl substituents on the aromatic ring, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Physical Properties

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluating various derivatives found that compounds with similar structures showed potent inhibition against several cancer cell lines. For instance, derivatives were tested against HeLa cells, with IC50 values indicating substantial antiproliferative effects (IC50 < 10 µM) .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Pro-apoptotic Activity : The compound may induce apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins and caspase activation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, thereby reducing inflammation-related pathways .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition at concentrations comparable to standard antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | <10 | |

| Anti-inflammatory | THP-1 Monocytic Cells | Not specified | |

| Antimicrobial | MRSA | Comparable to ampicillin |

Case Study: Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of various methoxylated compounds, this compound was highlighted for its ability to inhibit cell proliferation in multiple cancer types. The study utilized MTT assays to assess cytotoxicity and found that compounds with similar structural features often exhibited enhanced biological activity due to favorable lipophilicity and electronic properties .

In Silico Studies

Computational studies have also been conducted to predict the bioactivity of this compound. Using quantitative structure–activity relationship (QSAR) models, researchers have identified key molecular descriptors that correlate with biological activity. These findings suggest potential modifications to enhance efficacy further .

Q & A

Basic: What are the common synthetic routes for 1-(4-Methoxy-2,5-dimethylphenyl)ethanone in laboratory settings?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation using a substituted benzene derivative (e.g., 4-methoxy-2,5-dimethylbenzene) and acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. Alternative routes include oxidative dearomatization of pre-functionalized phenolic precursors, as demonstrated in structurally analogous systems . For example, oxidative protocols using Mn(OAc)₃ or hypervalent iodine reagents (e.g., PhI(OAc)₂) can introduce ketone groups into electron-rich aromatic systems .

Key Considerations:

- Regioselectivity: The methoxy and methyl substituents direct acylation to the para and meta positions.

- Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product.

Basic: How is the molecular structure of this compound characterized?

Methodological Answer:

X-ray crystallography is the gold standard for structural elucidation. For example, analogous compounds like 1-(2-amino-4,5-dimethylphenyl)ethanone crystallize in orthorhombic systems (space group Pnma), with unit cell parameters such as a = 10.4838 Å, b = 6.8965 Å, and c = 12.8538 Å . Hydrogen bonding between the ketone oxygen and adjacent substituents (e.g., amino groups) stabilizes the crystal lattice, as observed in similar structures .

Supporting Techniques:

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.2 ppm).

- IR Spectroscopy: Strong C=O stretch near 1680–1700 cm⁻¹ .

Advanced: What are the challenges in optimizing reaction conditions for selective functionalization of the ketone group?

Methodological Answer:

Selective reduction or oxidation of the ketone is complicated by steric hindrance from the 2,5-dimethyl substituents. Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, but competing side reactions (e.g., demethylation) may occur. For oxidation to carboxylic acids, KMnO₄ under acidic conditions is effective but requires rigorous temperature control (0–5°C) to prevent over-oxidation .

Strategies for Improved Selectivity:

- Use bulky reducing agents (e.g., L-Selectride) to minimize steric clashes.

- Employ protecting groups (e.g., silyl ethers) for the methoxy substituent during oxidation .

Advanced: How can computational chemistry predict the reactivity and spectroscopic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties and predict reaction pathways. For example:

- Frontier Molecular Orbital (FMO) Analysis: Predicts electrophilic/nucleophilic sites based on HOMO-LUMO gaps.

- IR and NMR Prediction: Tools like ACD/Labs or Gaussian simulate spectra with <5% deviation from experimental data .

Case Study:

DFT studies on analogous compounds (e.g., 4'-methoxypropiophenone) show that electron-donating groups lower the C=O stretching frequency by 10–15 cm⁻¹, aligning with experimental IR data .

Data Contradiction: How to resolve discrepancies in reported spectral data or synthetic yields?

Methodological Answer:

Contradictions often arise from solvent effects , impurity profiles , or instrumental variability . For example:

- NMR Shifts: Deuterated solvents (CDCl₃ vs. DMSO-d₆) can alter chemical shifts by ±0.2 ppm.

- Mass Spectrometry: Low-resolution MS may misassign isotopic peaks; high-resolution HRMS (e.g., Q-TOF) resolves ambiguities .

Resolution Protocol:

Cross-validate with 2D NMR (HSQC, HMBC) to confirm connectivity.

Compare against NIST Chemistry WebBook reference spectra for analogous compounds .

Replicate syntheses using strictly anhydrous conditions to improve yield reproducibility .

Advanced: What are the applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for ligand design in catalysis and pharmacophore development . For example:

- Coordination Chemistry: The ketone and methoxy groups chelate transition metals (e.g., Pd, Cu) in cyclometalated complexes, as demonstrated in palladacycle syntheses .

- Bioactivity Screening: Derivatives inhibit enzymes like prolyl endopeptidase, with IC₅₀ values in the micromolar range .

Recent Findings:

Analogous ethanones exhibit antioxidant activity in vitro, attributed to radical scavenging by the methoxy and methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.